molecular formula C8H4FNO3 B6146120 5-fluoro-2,1-benzoxazole-3-carboxylic acid CAS No. 1521006-67-6

5-fluoro-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B6146120
CAS No.: 1521006-67-6
M. Wt: 181.12 g/mol
InChI Key: BXHFIVFIUDOTPE-UHFFFAOYSA-N
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Description

5-fluoro-2,1-benzoxazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a fluorine atom at the 5th position, a benzoxazole ring, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,1-benzoxazole-3-carboxylic acid typically involves the condensation of 2-aminophenol with a fluorinated carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with 5-fluoro-2-nitrobenzoic acid under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve the use of a catalyst such as titanium tetraisopropoxide and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2,1-benzoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-fluoro-2,1-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair processes. By inhibiting APE1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, its fluorine atom enhances its binding affinity to certain biological targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-1,2-benzoxazole-3-carboxylic acid
  • 2-fluoro-1,3-benzoxazole-4-carboxylic acid
  • 6-fluoro-2,1-benzoxazole-3-carboxylic acid

Uniqueness

5-fluoro-2,1-benzoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5th position enhances its reactivity and binding affinity to biological targets, making it a valuable compound for drug discovery and development .

Properties

CAS No.

1521006-67-6

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

IUPAC Name

5-fluoro-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12)

InChI Key

BXHFIVFIUDOTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NOC(=C2C=C1F)C(=O)O

Purity

95

Origin of Product

United States

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